3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is an organic compound with the molecular formula C24H26FNO2. It is a white solid that is soluble in organic solvents such as dichloromethane, ether, and chloroform . This compound is primarily used as a reagent or intermediate in organic synthesis, particularly in the synthesis of aromatic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate can be achieved through various synthetic routes. One common method involves the esterification of benzoic acid with trans-4-(4-butylcyclohexyl)benzoic acid and 3-fluoro-4-cyanophenol . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Sodium methoxide; polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-ethylcyclohexyl)benzoate
- 4-Cyano-3-fluorophenyl 4-(trans-4-propylcyclohexyl)benzoate
Uniqueness
3-Fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a fluorophenyl group and a butylcyclohexyl group makes it particularly useful in the synthesis of specialized aromatic compounds and advanced materials .
Eigenschaften
Molekularformel |
C23H27FO2 |
---|---|
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
(3-fluorophenyl) 4-(4-butylcyclohexyl)benzoate |
InChI |
InChI=1S/C23H27FO2/c1-2-3-5-17-8-10-18(11-9-17)19-12-14-20(15-13-19)23(25)26-22-7-4-6-21(24)16-22/h4,6-7,12-18H,2-3,5,8-11H2,1H3 |
InChI-Schlüssel |
OIOVYKKOGZMSSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.